molecular formula C24H18ClN3O3S B3009772 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one CAS No. 1114655-21-8

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one

Cat. No. B3009772
CAS RN: 1114655-21-8
M. Wt: 463.94
InChI Key: IMNZGOZVWORFQG-UHFFFAOYSA-N
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Description

The compound "2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one" is a complex organic molecule that appears to be related to various quinazolinone derivatives with potential biological activities. The related compounds in the provided papers exhibit a range of activities, including leukotriene B4 inhibitory activity , H1-antihistaminic activity , and antimicrobial activity . These activities suggest that the compound may also possess similar pharmacological properties.

Synthesis Analysis

The synthesis of related quinazolinone derivatives typically involves multi-step reactions starting from key precursors such as 3-phenylamino-2-thioxo-3H-quinazolin-4-one . Alkylation reactions, treatment with various reagents, and the formation of hybrid structures with other heterocyclic systems, such as 1,3,4-oxadiazole-thione, are common in the synthesis of these compounds . The synthesis process is likely to involve careful selection of reagents and conditions to ensure the correct functional groups are introduced at the desired positions on the quinazolinone scaffold.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of multiple heterocyclic rings, which can influence the molecule's electronic properties and biological activity. Spectroscopic methods such as FTIR and NMR are commonly used to characterize these compounds . Theoretical studies, including DFT and HF methods, can predict the tautomeric forms and provide insights into the electronic structure, as seen in the study of a hybrid 1,3,4-oxadiazole-thione with quinazolin-4-one .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including tautomerism, which is the interconversion between thione and thiol forms . The reactivity of these compounds can also be influenced by the presence of substituents on the phenyl rings and the heterocyclic systems attached to the quinazolinone core. The electrophilic and nucleophilic sites predicted by molecular electrostatic potential (MEP) analysis can guide the understanding of possible reactions and interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of various functional groups can also affect these properties. The polarizability and hyperpolarizability values indicate the nonlinear optical (NLO) properties of these compounds, which could be relevant for materials science applications . The antimicrobial screening of these compounds suggests that they could have potential as therapeutic agents .

Scientific Research Applications

H1-Antihistaminic Agents

Research indicates that novel quinazolin-4(3H)-ones, synthesized from 2-methyl aniline, demonstrate significant in vivo H1-antihistaminic activity. These compounds, including a variant, 2-(3-(4-methylpiperazin-1-yl) propylthio)-3-(2-methyl phenyl) quinazolin-4(3H)-one, provide protection against histamine-induced bronchospasm in guinea pigs. They have been proposed as leading molecules for developing new H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).

Vibrational Properties and DFT Studies

The vibrational properties and density functional theory (DFT) studies of a similar compound, 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, have been explored. This compound was synthesized and characterized through NMR, FT-IR spectroscopy, and MS, with its molecular crystal structure and conformations analyzed via DFT calculations (Sun et al., 2021).

Diuretic Agents

Another study focused on the synthesis of quinazolin‐4(3H)‐one derivatives with heterocyclic combinations like thiazole and 1,3,4‐thiadiazole. These compounds were evaluated for diuretic activity, with one of them showing significant results, suggesting potential in diuretic agent development (Maarouf, El‐Bendary, & Goda, 2004).

Histamine H4 Receptor Inverse Agonists

A study identified and optimized quinazoline-containing histamine H(4) receptor (H(4)R) compounds. They discovered potent H4R inverse agonists with dual action on H1R and H4R, showing promise for therapeutic applications due to their anti-inflammatory properties (Smits et al., 2008).

Antimicrobial Activities

Novel quinazolinone derivatives containing 1,2,4-triazolylthioether moieties were synthesized and their antimicrobial activities evaluated. Some compounds displayed significant inhibitory effects against certain bacterial and fungal species, indicating their potential as antimicrobial agents (Yan et al., 2016).

Antitumor Activities

A series of quinazolinone derivatives were synthesized and tested for antitumor activity. Some showed extensive-spectrum efficiency against various cancer cell lines, highlighting their potential as anticancer agents (Mohamed et al., 2016).

properties

IUPAC Name

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O3S/c1-15-21(26-22(31-15)16-6-4-7-17(25)12-16)14-32-24-27-20-10-3-2-9-19(20)23(29)28(24)13-18-8-5-11-30-18/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNZGOZVWORFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one

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